2-(5-METHYL-3,4-DINITRO-1H-PYRAZOL-1-YL)-1-(MORPHOLIN-4-YL)ETHAN-1-ONE
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Overview
Description
Compounds with a pyrazole core, such as 3,4-dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine (HANTP), are often used in the design of new energetic materials . The presence of nitro groups and other energetic functional groups can contribute to high energy content .
Synthesis Analysis
The synthesis of similar compounds often involves the combination of energetic structural fragments . For example, metal and nitrogen-rich salts based on HANTP are prepared and characterized by NMR and IR spectroscopy .Molecular Structure Analysis
The molecular structure of similar compounds is often determined by single-crystal X-ray diffraction . This allows for the investigation of properties such as density, thermal stability, and sensitivity towards impact and friction .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve the introduction of an amino group in a pyrazole ring. This can be achieved through various methods such as vicarious nucleophilic substitution of hydrogen atom, cine substitution of an N-nitro group, Hofmann rearrangement of amide group, reduction of a nitro group, and nucleophilic ipso-substitution of a nitro group .Physical and Chemical Properties Analysis
Similar compounds often exhibit thermal stabilities with decomposition temperatures ranging from 171 to 270 °C, high densities, and high positive heats of formation .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(5-methyl-3,4-dinitropyrazol-1-yl)-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O6/c1-7-9(14(17)18)10(15(19)20)11-13(7)6-8(16)12-2-4-21-5-3-12/h2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBECGLOQAVXFRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2CCOCC2)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808832 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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